molecular formula C18H16BrN5O2 B2958322 (5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203191-99-4

(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2958322
CAS No.: 1203191-99-4
M. Wt: 414.263
InChI Key: KNIAMMAFFBFWPK-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity offered for research purposes. This compound features a hybrid molecular architecture, integrating a bromopyridine moiety, a piperazine linker, and a furan-pyridazine unit. This specific combination of privileged heterocyclic scaffolds is frequently explored in medicinal chemistry for the design of protein kinase inhibitors . Compounds with similar structures, particularly those containing a piperazine core, have demonstrated significant potential as type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . Type II inhibitors are a valuable class of therapeutics as they bind to an inactive form of the kinase, often leading to enhanced selectivity and prolonged target engagement compared to type I inhibitors . The presence of the bromopyridine and furan-pyridazine groups suggests this compound may be investigated for its ability to interact with kinase targets such as CDK2, which is a validated target in oncology research for various cancers, including pancreatic, breast, and lung cancers . Furthermore, structurally related molecules featuring a piperazine ring linked to a bromo-substituted aromatic system have been identified and patented as agonists for the GPR119 receptor, indicating a potential research application in metabolic bone diseases such as osteoporosis . Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a candidate for high-throughput screening to evaluate its antiproliferative activity and specific mechanism of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O2/c19-14-10-13(11-20-12-14)18(25)24-7-5-23(6-8-24)17-4-3-15(21-22-17)16-2-1-9-26-16/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIAMMAFFBFWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the carbohydrate metabolism pathway by inhibiting α-glucosidase. This enzyme is responsible for breaking down complex carbohydrates into simple sugars. Inhibition of this enzyme can delay carbohydrate digestion, reducing postprandial hyperglycemia, a common symptom of type II diabetes.

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H20BrN5OC_{21}H_{20}BrN_{5}O with a molecular weight of 438.3 g/mol. The structure features a brominated pyridine ring, a furan moiety, and a piperazine group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H20BrN5O
Molecular Weight438.3 g/mol
CAS Number1207045-87-1

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing brominated pyridine structures have been shown to inhibit cancer cell proliferation in various tumor types through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values in the low micromolar range. The study suggested that these compounds work by targeting specific kinases involved in cell signaling pathways essential for cancer cell survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that similar piperazine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a screening assay, a series of piperazine derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . This indicates that modifications to the piperazine moiety can enhance antimicrobial efficacy.

Neuroprotective Effects

Emerging evidence points toward neuroprotective effects associated with compounds containing furan and pyridazine rings. These compounds have been studied for their ability to mitigate neurodegenerative processes through antioxidant mechanisms.

Research Findings:
A recent investigation into the neuroprotective properties of furan-containing compounds revealed their capacity to reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation: Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Oxidative Stress Reduction: The presence of furan suggests antioxidant properties, reducing cellular damage from reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Bromine vs. Chlorine Substitution
  • Target Compound : The 5-bromopyridin-3-yl group provides strong electron-withdrawing effects and halogen bonding capabilities, which can enhance target binding affinity.
  • Analog () : A 5-chloropyrimidin-2-yl group replaces bromine, reducing electronegativity and polarizability. Chlorine’s smaller atomic radius may decrease steric hindrance but weaken halogen bonding compared to bromine .
Heterocyclic Moieties
  • Target Compound : The 6-(furan-2-yl)pyridazin-3-yl group combines pyridazine’s electron-deficient nature with furan’s oxygen lone pairs, enabling dual interactions (π-π stacking and hydrogen bonding).
  • Analog (): A 1H-indol-3-yl group replaces the bromopyridin-3-yl.

Piperazine Modifications

  • Target Compound : The piperazine is substituted with a pyridazin-furan group, increasing steric bulk and π-surface area for target engagement.
  • Analog () : A 4-methylpiperazine is used, which lacks aromatic substituents. This modification reduces complexity but may limit interactions with hydrophobic binding pockets .
  • Analog () : A cycloheptylpiperazine group introduces a lipophilic aliphatic ring, likely enhancing membrane permeability but reducing water solubility compared to the target’s furan-pyridazine substitution .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog Analog Benzodiazepinone Analog
Molecular Weight ~450 g/mol (estimated) ~420 g/mol ~390 g/mol ~500 g/mol
LogP 2.8 (predicted) 2.1 3.5 3.2
Solubility Moderate (piperazine-enhanced) High (methylpiperazine) Low (indole hydrophobicity) Low (fluorophenyl group)
Halogen Bonding Strong (Br) Moderate (Cl) Absent Moderate (Br in furan)

Table 1. Comparative physicochemical properties of the target compound and analogs. Predicted values are based on structural features.

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